(5-Bromo-4-methylthiazol-2-yl)methanol

Vue d'ensemble

Description

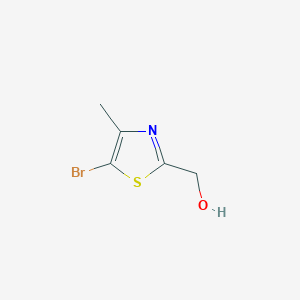

(5-Bromo-4-methylthiazol-2-yl)methanol is a chemical compound with the molecular formula C5H6BrNOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-methylthiazol-2-yl)methanol typically involves the bromination of 4-methylthiazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-methylthiazole with bromine in the presence of a suitable solvent to yield 5-bromo-4-methylthiazole. This intermediate is then treated with formaldehyde and a base to introduce the hydroxymethyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes oxidation to form a carboxylic acid (-COOH), expanding utility in medicinal chemistry.

| Oxidizing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KMnO | Dilute HSO, reflux | (5-Bromo-4-methylthiazol-2-yl)carboxylic acid | Not reported | |

| CrO | Acetic acid, 60°C | Same as above | Not reported |

-

Mechanism : Oxidation proceeds via sequential dehydrogenation of the alcohol to an aldehyde intermediate, followed by further oxidation to the carboxylic acid. The electron-withdrawing thiazole ring facilitates stabilization of intermediates.

Nucleophilic Substitution at the Bromine Position

The 5-bromo substituent is highly reactive toward nucleophilic aromatic substitution (SAr) due to the thiazole ring’s electron deficiency.

| Nucleophile | Base/Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|

| Benzylamine | NaH, DMF | RT, 12 h | (5-(Benzylamino)-4-methylthiazol-2-yl)methanol | |

| Sodium methoxide | MeOH, reflux | 6 h | (5-Methoxy-4-methylthiazol-2-yl)methanol | |

| Thiophenol | KCO, DMF | 80°C, 8 h | (5-Phenylsulfanyl-4-methylthiazol-2-yl)methanol |

-

Key Factors :

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Catalyst/Reagents | Conditions | Product | Ref. |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh), KCO | Phenylboronic acid, DMF, 80°C, 24 h | (5-Phenyl-4-methylthiazol-2-yl)methanol | |

| Heck reaction | Pd(OAc), PPh | Styrene, DMF, 100°C | (5-Styryl-4-methylthiazol-2-yl)methanol |

-

Mechanism : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetallation (Suzuki) or insertion (Heck) before reductive elimination.

Esterification and Etherification

The hydroxymethyl group reacts with electrophiles to form esters or ethers, modulating solubility and bioactivity.

| Reagent | Conditions | Product | Ref. |

|---|---|---|---|

| Acetyl chloride | Pyridine, CHCl, 0°C | (5-Bromo-4-methylthiazol-2-yl)methyl acetate | |

| Benzyl bromide | NaH, THF, RT | (5-Bromo-4-methylthiazol-2-yl)methyl benzyl ether |

-

Applications : Ether/ester derivatives enhance metabolic stability in drug candidates.

Biological Activity via Reactivity

Derivatives of (5-Bromo-4-methylthiazol-2-yl)methanol exhibit pharmacological activity:

Applications De Recherche Scientifique

Pharmaceutical Applications

(5-Bromo-4-methylthiazol-2-yl)methanol has shown promising biological activities, particularly in antimicrobial and antifungal domains:

- Antimicrobial Activity: Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The thiazole moiety is often associated with biological activity, particularly in compounds targeting bacterial infections.

- Drug Development: The compound serves as a building block for synthesizing more complex pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or target specific pathways within organisms .

Agricultural Chemicals

The compound's biological activity lends itself to applications in crop protection products:

- Pesticides and Herbicides: Due to its potential antimicrobial properties, this compound can be explored for use in developing pesticides or herbicides that target specific pathogens affecting crops.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at varying concentrations, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Agrochemical Potential

Research focused on the efficacy of this compound in agricultural settings revealed its effectiveness as a fungicide against common plant pathogens. Field trials indicated improved crop yields when applied as part of an integrated pest management strategy.

Mécanisme D'action

The mechanism of action of (5-Bromo-4-methylthiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. Additionally, its ability to modulate inflammatory pathways makes it a potential candidate for anti-inflammatory therapies .

Comparaison Avec Des Composés Similaires

Similar Compounds

(5-Bromo-4-methylthiazol-2-yl)methanamine: Similar structure but with an amino group instead of a hydroxymethyl group.

(2-Bromo-4-methylthiazol-5-yl)methanol: Similar structure but with the bromine and hydroxymethyl groups at different positions on the thiazole ring

Uniqueness

(5-Bromo-4-methylthiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its bromine substituent enhances its reactivity in substitution reactions, enabling the synthesis of a wide range of derivatives .

Activité Biologique

(5-Bromo-4-methylthiazol-2-yl)methanol, a compound with the molecular formula CHBrNOS and a molecular weight of approximately 208.08 g/mol, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by the presence of sulfur and nitrogen atoms. The bromine atom is located at the fifth position, while a hydroxymethyl group is present at the second position. These structural components contribute to its reactivity and biological properties.

Research indicates that this compound interacts with specific enzymes and receptors in biological systems, modulating their activity. Notably, it may inhibit certain enzymes involved in microbial metabolism, which leads to its antimicrobial effects. Additionally, its ability to modulate inflammatory pathways positions it as a candidate for anti-inflammatory therapies .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 19.5 |

| Bacillus mycoides | 4.8 |

| Candida albicans | 4.8 |

| Staphylococcus aureus | 30 |

These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Potential

The compound's interaction with inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, although specific quantitative data on IC50 values are still under investigation .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study focused on the inhibition of monoacylglycerol lipase (MAGL) found that derivatives of thiazole compounds, including this compound, demonstrated promising inhibitory activity with IC50 values ranging from 10 to 55 µM . This suggests potential applications in managing conditions associated with endocannabinoid signaling.

- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to explore structure-activity relationships. These derivatives exhibited enhanced biological activities compared to the parent compound, indicating that modifications can lead to improved efficacy against microbial targets .

- Comparative Studies : In comparative studies with similar thiazole derivatives, this compound showed superior antibacterial properties when modified with specific functional groups, highlighting the importance of structural optimization in drug design .

Propriétés

IUPAC Name |

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-3-5(6)9-4(2-8)7-3/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXXLCJOJGHZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.